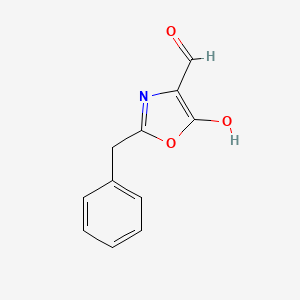

2-Benzyl-4-hydroxymethylene-5-oxazolone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

332095-91-7 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-benzyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO3/c13-7-9-11(14)15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7,14H,6H2 |

InChI Key |

AWFIVARAENOBMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=C(O2)O)C=O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(O2)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzyl 4 Hydroxymethylene 5 Oxazolone

Classical and Established Approaches for Oxazolone (B7731731) Ring Formation

The construction of the 5-oxazolone ring is a well-documented process in organic synthesis, with several key reactions providing reliable access to this heterocyclic scaffold. These methods typically involve the cyclization of N-acyl amino acids and subsequent reactions to introduce functionality at the 4-position.

Erlenmeyer-Plöchl Reaction and its Mechanistic Variants

The Erlenmeyer-Plöchl reaction, first described in the late 19th century, remains a cornerstone for the synthesis of 2-substituted-5-oxazolones. The reaction, in its most general form, involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent.

The fundamental transformation in the Erlenmeyer-Plöchl reaction is the condensation between an N-acylglycine and a carbonyl compound. The N-acylglycine provides the backbone for the oxazolone ring, with the acyl group determining the substituent at the 2-position. For the synthesis of 2-benzyl-4-hydroxymethylene-5-oxazolone, the requisite starting material would be N-phenylacetylglycine.

The reaction proceeds through the initial formation of the oxazolone ring from the N-acylglycine, which then possesses an active methylene (B1212753) group at the 4-position. This methylene group can subsequently undergo condensation with an aldehyde. In the classic Erlenmeyer-Plöchl synthesis, this condensation leads to the formation of a 4-alkylidene or 4-arylidene derivative.

The mechanism involves the cyclization of the N-acylglycine to form the 2-substituted-5-oxazolone, which is in equilibrium with its enol tautomer. The enolate anion, a key reactive intermediate, then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of water from the resulting aldol-type adduct yields the 4-alkylidene-5-oxazolone.

Dehydrating agents are crucial for promoting the necessary condensation and cyclization steps in the Erlenmeyer-Plöchl reaction. Acetic anhydride (B1165640) is the most commonly employed reagent for this purpose. It serves a dual role: it facilitates the intramolecular cyclization of the N-acylglycine to the oxazolone by removing water, and it can also act as an activating agent.

Sodium acetate (B1210297) is frequently used as a base in conjunction with acetic anhydride. Its primary role is to deprotonate the N-acylglycine, facilitating the initial cyclization. Furthermore, it can catalyze the condensation step by promoting the formation of the enolate from the intermediate oxazolone, thereby increasing its nucleophilicity towards the aldehyde. The combination of acetic anhydride and sodium acetate provides the necessary conditions for both the formation of the oxazolone ring and the subsequent condensation at the 4-position.

Table 1: Common Dehydrating Agents and Bases in the Erlenmeyer-Plöchl Reaction

| Reagent | Function |

| Acetic Anhydride | Dehydrating agent, activating agent |

| Sodium Acetate | Base, catalyst |

| Lead Acetate | Alternative base, can improve yields with certain aliphatic aldehydes |

| Potassium Carbonate | Alternative base |

To improve reaction efficiency, reduce reaction times, and achieve milder conditions, various catalysts have been explored for the Erlenmeyer-Plöchl reaction. Lewis acids and other metal-based catalysts have shown promise in this regard.

For instance, catalysts such as zinc oxide (ZnO) have been reported to facilitate the synthesis of 4-arylmethylidene-2-aryl-5(4H)-oxazolones at room temperature, offering a more environmentally benign approach. Other catalysts that have been investigated include antimony pentafluoride, which can promote the reaction under specific conditions. The use of such catalysts can enhance the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the oxazolone enolate.

Cyclodehydration Condensation Processes

Cyclodehydration represents a broader category of reactions that lead to the formation of the oxazolone ring from N-acyl amino acids. The Erlenmeyer-Plöchl reaction is a specific example of such a process. In general, any method that effectively removes a molecule of water from an N-acyl amino acid to induce intramolecular cyclization can be considered a cyclodehydration process for oxazolone synthesis.

Alternative reagents to acetic anhydride for effecting cyclodehydration include other acid anhydrides and various dehydrating agents known in organic synthesis. The choice of reagent can sometimes influence the reaction conditions and the compatibility with other functional groups present in the starting materials.

Specific Synthesis of this compound

The direct synthesis of this compound via a standard Erlenmeyer-Plöchl condensation with formaldehyde (B43269) is often complicated by the high reactivity of formaldehyde and its tendency to polymerize. A more controlled and effective strategy involves a two-step approach utilizing a formylating agent to introduce the C1 unit at the 4-position, followed by the liberation of the hydroxymethylene group.

A plausible and efficient route is the reaction of N-phenylacetylglycine with triethyl orthoformate in the presence of acetic anhydride. This reaction is analogous to the reported synthesis of other 4-alkoxymethylene oxazolones.

Step 1: Synthesis of 2-Benzyl-4-ethoxymethylene-5-oxazolone

In this proposed first step, N-phenylacetylglycine is treated with a mixture of triethyl orthoformate and acetic anhydride. The reaction likely proceeds through the initial formation of the 2-benzyl-5-oxazolone, which then reacts with triethyl orthoformate, a stable and easily handled source of a formyl group equivalent. Acetic anhydride acts as the dehydrating agent to facilitate the initial cyclization. The product of this reaction is the more stable 4-ethoxymethylene derivative.

Step 2: Hydrolysis to this compound

The resulting 2-benzyl-4-ethoxymethylene-5-oxazolone can then be subjected to hydrolysis to yield the target compound. Careful control of the hydrolysis conditions is necessary to selectively cleave the enol ether without promoting the opening of the oxazolone ring. Mild acidic or basic conditions are typically employed for such transformations. The 4-hydroxymethylene-5-oxazolone exists in tautomeric equilibrium with its 4-formyl-5-oxazolone form.

This two-step approach offers better control over the introduction of the single carbon unit at the 4-position, avoiding the complications associated with the direct use of formaldehyde and leading to the desired this compound.

Table 2: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | N-Phenylacetylglycine | Triethyl orthoformate, Acetic Anhydride | 2-Benzyl-4-ethoxymethylene-5-oxazolone |

| 2 | 2-Benzyl-4-ethoxymethylene-5-oxazolone | Water (mild acid or base) | This compound |

Hydrolysis of 2-Benzyl-4-methoxymethylene-5-oxazolone Precursors

One established route to obtaining this compound is through the controlled hydrolysis of its corresponding methoxymethylene precursor, 2-Benzyl-4-methoxymethylene-5-oxazolone. chemsrc.com This synthetic strategy hinges on the chemical conversion of an enol ether to an enol.

The reaction mechanism involves the acid-catalyzed hydrolysis of the methoxymethylene group (-OCH₃). In the presence of an acid and water, the oxygen of the enol ether is protonated, making the methylene carbon susceptible to nucleophilic attack by water. This is followed by the elimination of methanol (B129727) and deprotonation to yield the final, more stable hydroxymethylene (enol) product. While detailed kinetic studies for this specific transformation are not widely available, the hydrolysis of oxazolone rings under various pH conditions has been investigated, indicating the compound's susceptibility to hydrolytic pathways.

Key Transformation:

Starting Material: 2-Benzyl-4-methoxymethylene-5-oxazolone

Reagents: Acid catalyst (e.g., HCl), Water

Product: this compound

Byproduct: Methanol

Formation via Benzylpenaldic Acid Diethyl Acetal (B89532) Intermediates

A more complex synthetic approach reported in the literature involves the use of benzylpenaldic acid diethyl acetal as a key intermediate. This pathway leverages the core structure of this penicillin-related compound to construct the oxazolone ring. The process typically involves the cyclization of the benzylpenaldic acid derivative, which already contains the necessary benzyl (B1604629) group and the carbon backbone that will form the heterocyclic ring. The transformation would necessitate the elimination of the diethyl acetal group and subsequent tautomerization to form the hydroxymethylene moiety. This method highlights the creative use of complex starting materials derived from natural products in heterocyclic synthesis.

Preparation as Sodium Salt Derivatives

The hydroxymethylene group of this compound possesses acidic character due to the enolic proton. This acidity allows for the straightforward preparation of its corresponding sodium salt. The synthesis is typically achieved through a simple acid-base reaction where the oxazolone is treated with a suitable sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, in an appropriate solvent. The deprotonation of the enolic hydroxyl group results in the formation of the sodium salt, which may exhibit different solubility and stability characteristics compared to the parent compound. This derivatization is a common strategy for purifying or modifying the physical properties of acidic organic compounds.

Modern Advancements in Oxazolone Synthesis Applicable to this compound

While classical methods provide foundational routes to this compound, modern synthetic chemistry offers advanced protocols that emphasize efficiency, reduced environmental impact, and higher yields. These techniques, though often demonstrated on analogous 2-aryl or 2-alkyl oxazolones, are directly applicable to the synthesis of the target compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of oxazolones is no exception. rfppl.co.in In a typical Erlenmeyer synthesis of an oxazolone, which involves the condensation of an N-acylglycine (like phenylacetylglycine for the target compound) with a carbonyl source, microwave irradiation can drastically reduce reaction times from hours to mere minutes and often leads to improved product yields. biointerfaceresearch.comcrpsonline.com This protocol is highly effective for synthesizing 4-arylidene-2-phenyl-oxazol-5(4H)-ones and can be adapted for the synthesis of this compound. biointerfaceresearch.comsphinxsai.com

| Catalyst/Conditions | Reactants | Time | Yield (%) | Reference |

| Acetic Anhydride (no catalyst) | Hippuric Acid, Aryl Aldehyde | 4-5 min | 70-75% | biointerfaceresearch.com |

| Dodecatungstophosphoric Acid | Hippuric Acid, Aldehydes/Ketones | - | Good | sphinxsai.com |

| Palladium(II) Acetate | Hippuric Acid, Aldehydes/Ketones | - | - | biointerfaceresearch.com |

Solvent-Free Reaction Conditions

In line with the principles of green chemistry, solvent-free reaction conditions have been successfully applied to oxazolone synthesis. biointerfaceresearch.com These methods minimize the use of volatile and often hazardous organic solvents, reducing chemical waste and environmental impact. bepls.com Solvent-free synthesis is frequently paired with microwave irradiation or the use of solid-supported catalysts. biointerfaceresearch.comsphinxsai.com For instance, the condensation reaction to form the oxazolone ring can be carried out by grinding the reactants together, sometimes with a catalytic amount of a substance like anhydrous zinc chloride or dodecatungstophosphoric acid, and heating the mixture. biointerfaceresearch.comcrpsonline.com This approach offers advantages in terms of simplified workup procedures, reduced cost, and environmental safety. rsc.org

Utilization of Environmentally Benign Catalytic Systems (e.g., Boric Acid-Alumina, Ionic Liquids)

The development of reusable and environmentally friendly catalysts is a key area of modern synthetic chemistry.

Boric Acid-Alumina: A combination of boric acid and alumina (B75360) (Al₂O₃-H₃BO₃) has been reported as a reusable and efficient catalytic system for the synthesis of 4-arylidene-2-phenyl oxazol-5(4H)-ones. biointerfaceresearch.com Alumina serves as a solid support and catalyst, possessing favorable surface properties for catalytic reactions. ijcce.ac.irmatec-conferences.org The boric acid component modifies the acidity and catalytic activity of the alumina surface. matec-conferences.orgresearchgate.netconicet.gov.ar This system effectively promotes the cyclodehydration-condensation reaction in refluxing non-polar solvents, and the catalyst can be recovered and reused, making the process more sustainable. biointerfaceresearch.com

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures (<100 °C) and are considered green solvents and catalysts due to their low volatility and high thermal stability. bepls.comrsc.org They have been effectively employed in oxazolone synthesis. For example, a cellulose-supported ionic liquid has been designed as a heterogeneous catalyst for the cyclocondensation of aryl aldehydes with hippuric acid, offering high yields and easy catalyst recovery. rsc.org Similarly, ionic liquids like [Et₃NH][HSO₄] have been used as a recyclable medium and promoter for related heterocyclic syntheses under solvent-free conditions, a strategy that could be readily adapted for the preparation of this compound. bepls.com

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 4 Hydroxymethylene 5 Oxazolone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-Benzyl-4-hydroxymethylene-5-oxazolone provides detailed information about the electronic environment of each proton. The benzylic protons (CH₂) typically appear as a singlet around δ 5.12 ppm. ugm.ac.id The protons of the phenyl ring in the benzyl (B1604629) group are expected to produce signals in the aromatic region, approximately between δ 7.30 and δ 7.45 ppm. rsc.org

The hydroxymethylene group (=CH-OH) presents a more complex system. The vinyl proton (=CH) is anticipated to resonate as a doublet due to coupling with the hydroxyl proton, with a chemical shift influenced by the electron-withdrawing nature of the adjacent carbonyl group. The hydroxyl proton (-OH) itself is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In some cases, long-range coupling may be observed between the aldehydic proton and other protons in the ring system. ugm.ac.id

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive, based on data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (Benzyl) | 7.30 - 7.45 | Multiplet | - |

| Benzylic CH₂ | ~5.12 | Singlet | - |

| Vinylic =CH | Variable | Doublet | Variable |

| Hydroxyl OH | Variable | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon (C=O) of the oxazolone (B7731731) ring is the most deshielded, with a characteristic chemical shift expected in the range of δ 164-166 ppm. rsc.org The C=N carbon atom of the oxazolone ring would also show a signal in a similar downfield region.

The carbons of the benzyl group are readily assigned. The methylene (B1212753) carbon (CH₂) typically appears around δ 66-68 ppm. rsc.org The aromatic carbons of the phenyl ring will resonate in the δ 128-136 ppm range, with the quaternary carbon (ipso-carbon) appearing at the downfield end of this range, around δ 135-136 ppm. rsc.org The carbons of the hydroxymethylene group and the C4 carbon of the oxazolone ring will have distinct chemical shifts reflecting their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 |

| C=N | Variable |

| C4 (Oxazolone) | Variable |

| =CH (Hydroxymethylene) | Variable |

| Phenyl C (Quaternary) | ~135 |

| Phenyl CH | ~128 |

| Benzylic CH₂ | ~67 |

Two-Dimensional NMR Techniques for Complex Structural and Regiochemical Assignments

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by several key absorption bands. The most prominent would be the stretching vibration of the carbonyl group (C=O) in the oxazolone ring, which is expected to appear in the region of 1790-1800 cm⁻¹. biointerfaceresearch.com Another key feature is the C=N stretching vibration, typically found around 1650 cm⁻¹. biointerfaceresearch.com

The O-H stretch of the hydroxymethylene group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the benzylic CH₂ group would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1790 - 1800 |

| Imine (C=N) | Stretching | ~1650 |

| Hydroxyl (O-H) | Stretching | ~3200 - 3600 (broad) |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | ~2850 - 2950 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

Analysis of Carbonyl Stretching Vibrations (e.g., Fermi Resonance Phenomena)

In the FT-IR spectra of some oxazolone derivatives, the carbonyl stretching band (νC=O) can exhibit a distinct splitting. dtu.dkresearchgate.net This phenomenon is often attributed to Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band of similar frequency and symmetry. dtu.dk For oxazolones, the fundamental C=O stretching vibration can interact with the first overtone of an in-plane scissoring deformation of a substituent ring, such as a furan (B31954) or phenyl ring. researchgate.net This interaction results in two absorption bands where one is expected, with one band appearing at a higher frequency and the other at a lower frequency than the unperturbed carbonyl stretch. The presence and magnitude of this splitting can provide subtle structural information about the coupling between different parts of the molecule. dtu.dk While not explicitly documented for this compound, the potential for such resonance exists and would be a key feature to analyze in its experimental IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal technique for determining the molecular weight and exploring the fragmentation pathways of a molecule. For oxazolone derivatives, Electron Ionization Mass Spectrometry (EIMS) is commonly employed to characterize their structures. The fragmentation of deprotonated N-benzoyl peptides has been shown to lead to the formation of deprotonated oxazolones. For instance, a major fragment ion observed at m/z 160 in the mass spectrum of hippurylglycine is rationalized as the deprotonated 2-phenyl-5-oxazolone, which primarily eliminates carbon dioxide upon collisional activation. nih.gov This type of fragmentation, involving the loss of small, stable molecules, is a characteristic feature in the mass spectra of many organic compounds. libretexts.orgmiamioh.edu

While a specific mass spectrum for this compound is not detailed in the provided results, the general fragmentation patterns of related oxazolone structures provide insight into its expected behavior under mass spectrometric analysis. The molecular ion peak would confirm the compound's molecular weight, and subsequent fragment ions would arise from the cleavage of the benzyl group, the hydroxymethylene group, and the oxazolone ring itself.

A hypothetical fragmentation pattern for this compound could involve the initial loss of the hydroxymethylene group, followed by fragmentation of the benzyl moiety and the oxazolone core. The analysis of these fragments is crucial for confirming the compound's structure.

Table 1: Potential Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (expected) |

| [M]+ | This compound | 203.06 |

| [M - CHO]+ | Loss of formyl radical | 174.06 |

| [M - CH2OH]+ | Loss of hydroxymethyl radical | 172.05 |

| [C7H7]+ | Benzyl cation | 91.05 |

| [C6H5CO]+ | Benzoyl cation | 105.03 |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic transitions and photophysical properties of a molecule.

The UV-Vis absorption spectra of oxazolone derivatives are characterized by absorption maxima in the UV region, typically corresponding to π-π* electronic transitions. For example, certain 4-aryliden-5(4H)-oxazolones exhibit absorption maxima between 381–428 nm. nih.gov The specific absorption wavelength for this compound would be influenced by the chromophoric system encompassing the benzyl group and the hydroxymethylene-oxazolone core.

In a study of 5-benzyl-1,3,4-oxadiazole-2-thiol, a structurally related compound, the maximum absorbance was observed at 263 nm. researchgate.net This suggests that the electronic transitions in such benzyl-containing heterocyclic systems can occur in the mid-UV range. The UV spectrum of benzyl alcohol itself shows absorption bands around 210 nm, 246 nm, and 282 nm. researchgate.net The conjugation present in this compound would likely result in a red-shift of these absorption bands compared to its individual components.

Table 2: Representative UV-Vis Absorption Data for Related Oxazolone Structures

| Compound | Solvent | λmax (nm) | Reference |

| 4-Aryliden-5(4H)-oxazolones | CH2Cl2 | 381–428 | nih.gov |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | - | 263 | researchgate.net |

Fluorescence spectroscopy offers insights into the de-excitation pathways of a molecule after it absorbs light. Many oxazolone derivatives are known to be luminescent and possess interesting photophysical properties. nih.gov The fluorescence of these compounds is often linked to an intramolecular charge transfer in the excited state. researchgate.net

The emission spectra of 4-aryliden-5(4H)-oxazolones have been observed with maxima around 462 nm and 505 nm when excited in the 320–340 nm range. nih.gov However, the fluorescence quantum yields for some of these free oxazolones can be quite low, indicating efficient non-radiative decay pathways. nih.gov The specific fluorescence characteristics of this compound would depend on its structural rigidity and the nature of its excited states. The investigation of its photophysical properties would involve determining its fluorescence emission spectrum, quantum yield, and excited-state lifetime to fully understand its behavior upon photoexcitation. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For oxazolone derivatives, X-ray crystallography has been used to confirm the (Z) configuration of the exocyclic double bond, which is a typical feature of these compounds. mdpi.com The crystal structure of a related compound, (E)-4-(4-(2-hydroxybenzylideneamino) benzyl)oxazolidin-2-one, revealed a one-dimensional, slipped, face-to-face stacking motif with offset, head-to-tail columns. researchgate.net Such detailed structural information is crucial for understanding the solid-state properties and potential applications of these materials. While specific crystallographic data for this compound is not available in the provided search results, analysis of a similar structure, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, provides an example of the type of data obtained from such an analysis, including crystal system, space group, and unit cell dimensions. researchgate.net

Table 3: Example Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

Data for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one researchgate.net

Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose. umich.edu

In the synthesis and characterization of oxazolone derivatives, TLC is routinely used to check the purity of the compounds. crpsonline.comjddtonline.info The technique involves spotting the compound on a stationary phase, such as a silica (B1680970) gel plate, and developing it with a suitable mobile phase. umich.eduijceronline.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For oxazolone derivatives, a common mobile phase system is a mixture of benzene (B151609) and methanol (B129727). crpsonline.com

After development, the spots on the TLC plate are visualized, often under UV light or by using iodine vapor. crpsonline.comresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes. The presence of a single spot on the TLC plate is a good indication of the compound's purity. umich.edu

Table 4: Typical Thin Layer Chromatography Parameters for Oxazolone Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel pre-coated plates (e.g., Silica gel G 350, Merck) ijceronline.com |

| Mobile Phase | Benzene:Methanol (8:2) crpsonline.com or other suitable solvent systems |

| Visualization | UV light (254 nm and 366 nm) researchgate.net or iodine vapor crpsonline.com |

Reaction Mechanisms and Chemical Transformations Involving 2 Benzyl 4 Hydroxymethylene 5 Oxazolone

Ring-Opening Reactions of the Oxazolone (B7731731) Core

The strained five-membered ring of 2-Benzyl-4-hydroxymethylene-5-oxazolone is susceptible to cleavage by various nucleophiles. These reactions typically proceed via nucleophilic attack on the highly electrophilic C5 carbonyl carbon, leading to the opening of the lactone ring.

Hydrolysis Mechanisms and Product Formation

The hydrolysis of 4-alkylidene-5-oxazolones is a well-documented transformation that results in the formation of α,β-unsaturated α-amino acids. The reaction can be catalyzed by both acid and base. Under basic or neutral conditions, the primary mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the C5 carbonyl group. This attack leads to a tetrahedral intermediate which subsequently collapses, cleaving the endocyclic C-O bond and opening the ring.

Kinetic studies on analogous oxazolones have revealed that this ring-opening process can be competitive with ionization at the C4 position, which can lead to racemization if the carbon is chiral. A minor reaction pathway involving the addition of water to the C=N double bond has also been detected, suggesting a more complex mechanism than a simple C=O addition. The final product of hydrolysis is 2-(benzylamido)-3-hydroxyacrylic acid.

Table 1: Products of Oxazolone Ring-Opening Reactions

| Nucleophile | Reaction Type | General Product Structure | Specific Product from this compound |

|---|---|---|---|

| Water (H₂O) | Hydrolysis | α,β-Unsaturated α-Amino Acid | 2-(Benzylamido)-3-hydroxyacrylic acid |

| Amine (R-NH₂) | Aminolysis | α,β-Unsaturated α-Amino Acid Amide | 2-(Benzylamido)-3-hydroxyacrylamide derivative |

| Alcohol (R-OH) | Alcoholysis | α,β-Unsaturated α-Amino Acid Ester | Alkyl 2-(benzylamido)-3-hydroxyacrylate |

Aminolysis and Alcoholysis Reactions: Formation of Amides and Esters

Similar to hydrolysis, aminolysis and alcoholysis involve the nucleophilic attack of an amine or an alcohol, respectively, on the C5 carbonyl of the oxazolone ring. These reactions are fundamental in peptide synthesis and the creation of amino acid derivatives.

In aminolysis, primary or secondary amines act as nucleophiles, attacking the C5 carbonyl to yield α,β-unsaturated α-amino acid amides. researchgate.netresearchgate.net The rate of this ring-opening reaction is influenced by the steric and electronic properties of the attacking amine. researchgate.net For instance, sterically hindered amines exhibit a decreased reaction rate. researchgate.net

Alcoholysis follows the same mechanistic pathway, with an alcohol molecule serving as the nucleophile. The reaction, often catalyzed by acid, results in the formation of the corresponding α,β-unsaturated α-amino acid ester. acs.org These ring-opening reactions underscore the utility of oxazolones as activated amino acid precursors.

Cycloaddition Reactions

The conjugated system of this compound, specifically the exocyclic double bond, allows it to participate in cycloaddition reactions, providing a powerful route for the construction of complex cyclic and heterocyclic structures.

Diels-Alder Reactions: The Exocyclic Double Bond as a Dienophile

The exocyclic double bond in 4-alkylidene-5-oxazolones can function as a dienophile in [4+2] cycloaddition reactions, more commonly known as the Diels-Alder reaction. researchgate.netorganic-chemistry.orglibretexts.org In this role, the oxazolone reacts with a conjugated diene to form a six-membered ring. The reaction is typically facilitated by electron-withdrawing groups on the dienophile, a condition met by the oxazolone's carbonyl group which polarizes the exocyclic double bond. libretexts.org

Lewis acids such as aluminum chloride (AlCl₃) are often used as catalysts to activate the oxazolone, enhancing the electrophilic character of the double bond and accelerating the reaction. unirioja.es These reactions lead to the formation of spiro compounds, where the newly formed cyclohexene (B86901) ring is attached to the C4 position of the oxazolone ring. Subsequent hydrolysis or aminolysis of the adducts can yield novel cyclic amino acids or peptides. unirioja.es

Table 2: Representative Diels-Alder Reactions with 4-Alkylidene-Oxazolones

| Diene | Reaction Conditions | Product Type |

|---|---|---|

| Cyclopentadiene | Lewis Acid (e.g., AlCl₃) | Spiro[oxazolone-norbornene] adduct |

| 1,3-Butadiene | Lewis Acid | Spiro[oxazolone-cyclohexene] adduct |

| 2,3-Dimethyl-1,3-butadiene | Lewis Acid | Dimethyl-substituted spiro[oxazolone-cyclohexene] adduct |

| Danishefsky's diene | Lewis Acid | Functionalized spiro[oxazolone-cyclohexenone] adduct |

Data based on reactions with analogous (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone. unirioja.es

Reactions with Dienophiles (e.g., Benzyne) Leading to Fused Heterocycles

While the oxazolone typically acts as the dienophile, its interaction with highly reactive species like benzyne (B1209423) can lead to various cycloaddition products. Benzyne, an aryne, is an exceptionally reactive dienophile and can also act as a diene. In reactions with unsaturated systems, it can participate in [4+2] or [2+2] cycloadditions. The reaction of a 4-alkylidene-oxazolone with benzyne would be expected to yield complex fused heterocyclic systems, although specific studies on this compound are not extensively documented. Other highly reactive species can also engage in cycloadditions, such as the 1,3-dipolar cycloaddition of nitrile oxides, which can react with the exocyclic double bond to form isoxazoline-spiro-oxazolone systems.

Nucleophilic Addition Reactions

Beyond the ring-opening attack at the C5 carbonyl, the conjugated system of this compound is susceptible to nucleophilic conjugate addition, also known as Michael addition. nih.govyoutube.com In this reaction, a soft nucleophile adds to the β-carbon of the α,β-unsaturated system (the exocyclic carbon atom).

This 1,4-addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. mdpi.com The reaction is often catalyzed by a base, which generates the nucleophile. A wide range of nucleophiles, including enolates, amines, thiols, and pyrazolones, can be employed. researchgate.net The initial addition results in an enolate intermediate, which is then protonated to give the final adduct. This transformation provides a route to synthesize more complex, saturated α-amino acid derivatives by modifying the side chain at the C4 position.

Table 3: Examples of Nucleophiles in Michael Addition Reactions

| Nucleophile Type | Example Nucleophile | Product Structure |

|---|---|---|

| Carbon Nucleophile | Enolates (e.g., from malonic esters) | Oxazolone with an alkylated side chain at C4 |

| Carbon Nucleophile | Pyrazolones | Pyrazolone-substituted oxazolone adduct |

| Nitrogen Nucleophile | Amines | β-Amino substituted oxazolone adduct |

| Sulfur Nucleophile | Thiols | β-Thio substituted oxazolone adduct |

Michael Addition Reactions at the α,β-Unsaturated System

The exocyclic double bond in this compound, being in conjugation with the carbonyl group, forms an electron-deficient α,β-unsaturated system. This structural feature renders the exocyclic methylene (B1212753) carbon susceptible to nucleophilic attack through a Michael addition mechanism. A variety of soft nucleophiles, such as amines, thiols, and carbanions, can participate in this 1,4-conjugate addition.

The general mechanism involves the attack of a nucleophile on the β-carbon (the exocyclic methylene carbon), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the corresponding adduct. The reactivity of this system is analogous to that of other 4-alkylidene-5-oxazolones, which are known to readily undergo Michael additions. For instance, the acid-catalyzed reaction of related 2-alkenyl-5(4H)-oxazolones with alcohols has been shown to proceed at the C=C double bond. researchgate.net

Table 1: Examples of Nucleophiles in Michael Addition Reactions with Oxazolone Systems

| Nucleophile Class | Specific Example | Expected Product Type |

| Amines | Primary amines | 4-(1-Aminoalkyl)-2-benzyl-5-oxazolone derivatives |

| Secondary amines | 4-(1-Aminoalkyl)-2-benzyl-5-oxazolone derivatives | |

| Thiols | Thiophenols | 4-(1-Thioalkyl)-2-benzyl-5-oxazolone derivatives |

| Carbanions | Grignard reagents | 4-(1,1-Disubstituted-alkyl)-2-benzyl-5-oxazolone derivatives |

It is important to note that while the general reactivity is predictable, specific reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome and yield of these reactions.

Condensation and Derivatization Reactions of the Hydroxymethylene Moiety

The hydroxymethylene group is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Hydroxyl Group (e.g., Alkylation)

The hydroxyl group in this compound can be functionalized through various reactions, with alkylation being a prominent example. In the presence of a suitable base and an alkylating agent (e.g., an alkyl halide), the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace the leaving group on the alkylating agent, resulting in the formation of an ether linkage.

This transformation converts the hydroxymethylene group into an alkoxymethylene group, which can significantly alter the compound's chemical and physical properties. While specific studies on the alkylation of this compound are not extensively documented, the alkylation of hydroxyl groups in other heterocyclic systems is a well-established synthetic methodology.

Reactions at the Exocyclic Methylene Carbon

The exocyclic methylene carbon is not only a site for Michael addition but also for condensation and substitution reactions. In the case of the related 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, reactions with various heterocyclic amines have been shown to proceed via a nucleophilic addition of the amine to the exocyclic double bond, followed by the elimination of the ethoxy group. This results in the formation of 4-hetarylaminomethylidene derivatives of oxazol-5(4H)-one. A similar reaction pathway can be envisioned for this compound, where the hydroxyl group could act as a leaving group, particularly under acidic conditions, to facilitate substitution by various nucleophiles.

Rearrangement Reactions and Isomerizations

Unsaturated azlactones are known to exist as (E) and (Z) geometric isomers. The specific isomeric form of this compound can be influenced by the synthetic method employed and the reaction conditions. Interconversion between these isomers can potentially occur under thermal or photochemical conditions.

While specific rearrangement reactions for this compound are not well-documented in the literature, the oxazolone ring itself can be subject to various rearrangements under specific conditions, often leading to the formation of other heterocyclic systems. However, without specific experimental data, any proposed rearrangement pathways for this particular compound would be speculative.

Factors Influencing Reactivity and Regioselectivity

The reactivity and regioselectivity of the chemical transformations of this compound are governed by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the carbonyl group and the delocalization of electrons within the α,β-unsaturated system are the primary drivers of its reactivity towards nucleophiles in Michael addition reactions. Substituents on the benzyl (B1604629) group at the 2-position can modulate the electrophilicity of the oxazolone system. Electron-donating groups on the phenyl ring would be expected to decrease the reactivity towards nucleophiles, while electron-withdrawing groups would enhance it. This is supported by studies on related 4-benzylidene-2-methyl-5-oxazolones, where the rate of the ring-opening reaction with amines was found to decrease with an increase in the electron-donating properties of the substituent on the phenyl ring. researchgate.net

Steric Effects: The steric hindrance around the reactive sites can also play a significant role in determining the regioselectivity of certain reactions. For instance, in the case of nucleophilic attack, bulky substituents on the nucleophile or on the oxazolone itself may hinder the approach to the electrophilic center.

The choice of solvent and catalyst can also have a profound impact on the reaction outcome. For example, Lewis acid activation of the carbonyl group in unsaturated oxazolones can increase the electrophilic character of the β-carbon, thereby promoting nucleophilic attack. researchgate.net The regioselectivity in reactions of heterocyclic compounds can be delicately controlled by electronic and steric factors, as well as the reaction conditions.

Computational and Theoretical Investigations of 2 Benzyl 4 Hydroxymethylene 5 Oxazolone

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular properties of 2-Benzyl-4-hydroxymethylene-5-oxazolone. These computational methods provide insights into the molecule's electronic structure, stability, and geometry, which are fundamental to understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to determine its electronic structure and stability. dergipark.org.tr These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

The electronic structure analysis includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For similar oxazolone (B7731731) derivatives, this gap has been computationally determined and is instrumental in understanding charge transfer within the molecule. doi.orgnih.gov

Conformational analysis through DFT helps in identifying the most stable arrangement of the atoms in space. By rotating the benzyl (B1604629) and hydroxymethylene groups around their respective single bonds, a potential energy surface can be mapped to locate the global minimum energy conformer. researchgate.netethz.ch This analysis is critical as the molecule's conformation dictates its biological activity and physical properties.

Interactive Table: Calculated Electronic Properties of a Representative Oxazolone Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for Geometry Optimization and Energy Minimization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide another avenue for studying this compound. Methods like Hartree-Fock (HF) can be used for initial geometry optimization. While computationally more demanding, post-Hartree-Fock methods can offer higher accuracy for electronic properties.

Geometry optimization using these methods involves finding the coordinates of the atoms that correspond to the minimum energy of the molecule. This optimized geometry is crucial for subsequent calculations of other properties, such as vibrational frequencies and spectroscopic data. researchgate.net The comparison between theoretical and experimental geometric parameters, where available from techniques like X-ray crystallography, can validate the computational method used. dergipark.org.tr

Theoretical Spectroscopy

Computational methods are also employed to predict and interpret the spectroscopic characteristics of this compound, providing a powerful tool for its structural characterization.

Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method, often within a DFT framework, is commonly used to predict the 1H and 13C NMR chemical shifts of organic molecules. epstem.net For this compound, theoretical chemical shifts can be calculated and compared with experimental data if available. This comparison helps in the definitive assignment of NMR signals. The calculated shifts are typically scaled to correct for systematic errors in the computational method. epstem.net

Interactive Table: Predicted vs. Experimental 13C NMR Chemical Shifts for a Similar Heterocyclic Compound

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C=O | 168.5 | 170.2 |

| C=N | 155.3 | 157.1 |

| C-benzyl | 135.8 | 136.5 |

| CH-benzyl | 45.2 | 46.8 |

Simulation of FT-IR and UV-Vis Spectra

Theoretical vibrational (FT-IR) spectra can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. nih.govmdpi.com These calculations provide insights into the vibrational modes of the molecule, corresponding to the stretching and bending of bonds. The calculated frequencies are often scaled to better match experimental spectra. epstem.net

The electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. These theoretical spectra can help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. researchgate.net

Solvent Effect Modeling on Spectroscopic Properties

The spectroscopic properties of this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the NMR, FT-IR, and UV-Vis spectra. mdpi.com By incorporating the dielectric constant of the solvent into the calculations, it is possible to predict how the spectroscopic properties will change in different solvent environments, providing a more realistic comparison with experimental data obtained in solution.

Reaction Mechanism Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound and related compounds. Through methods like Density Functional Theory (DFT), researchers can map out the entire reaction coordinate, identifying key intermediates and transition states that are often difficult or impossible to observe experimentally. A primary focus of these investigations has been the ring-opening of the oxazolone core, a reaction of fundamental importance for the synthesis of amino acids and other derivatives. biointerfaceresearch.com

Theoretical studies on analogous oxazolones, such as the acid-promoted hydrolysis of 2,4,4-trimethyloxazolin-5-one, have provided a foundational understanding of these mechanisms. nih.gov Two principal pathways are typically considered: the N-protonated and O-protonated mechanisms. In the O-protonated pathway, protonation occurs at the carbonyl oxygen (C5=O), which activates the C5 carbon for nucleophilic attack. Conversely, the N-protonated pathway involves protonation of the ring nitrogen, activating the C2 carbon. nih.gov Computational results consistently indicate that the O-protonated pathway, leading to nucleophilic attack at the C5 carbonyl carbon, is the more favorable route for ring-opening hydrolysis. nih.gov This preference is attributed to the greater electrophilicity of the C5 carbon upon oxygen protonation.

Similarly, studies on the reaction of 4-benzylidene-2-methyl-5-oxazolone with amines have been conducted to understand the kinetics and mechanism of aminolysis. These investigations reveal that the rate of the ring-opening reaction is significantly influenced by the electronic properties of substituents on the oxazolone structure and the steric nature of the attacking amine. researchgate.net

Transition State Analysis for Reaction Pathways

Transition state (TS) analysis is a cornerstone of reaction mechanism modeling, providing a snapshot of the highest energy point along a reaction pathway. For the hydrolysis of oxazolones, DFT calculations have been employed to locate and characterize the transition state structures for both the O-protonated and N-protonated pathways. nih.gov

In the favored O-protonated pathway, the transition state involves the attacking water molecule forming a partial bond with the C5 carbonyl carbon. Simultaneously, a proton is transferred from the attacking water molecule to the nitrogen atom of the oxazolone ring, facilitating the cleavage of the C5-O1 bond. nih.gov A microhydration model, where an additional water molecule helps to form a continuous hydrogen-bond network, can be used to more accurately simulate the system and stabilize the transition state. nih.gov

For the less favorable N-protonated pathway, the transition state involves the nucleophilic attack of a water molecule at the C2 position. This process is coupled with a proton transfer from the water molecule to the O1 ring oxygen and the subsequent breaking of the C2-O1 bond. nih.gov By comparing the calculated energies of these transition states, a clear picture of the reaction's kinetic preferences emerges.

Energy Landscape and Kinetic Barrier Determination

The energy landscape of a reaction provides a comprehensive view of its thermodynamic and kinetic feasibility. Computational methods are used to calculate the relative energies of reactants, intermediates, transition states, and products, thereby determining the activation energy (kinetic barrier) for each step.

For the acid-promoted hydrolysis of a model oxazolone, DFT (B3LYP/6-31++G(d,p)) calculations have quantified these energy barriers. The results demonstrate that the O-protonated pathway, with nucleophilic attack at the C5 carbon, has a significantly lower activation energy than the N-protonated pathway. nih.gov This computational finding aligns with experimental observations that hydrolysis predominantly yields products resulting from attack at the carbonyl group. nih.gov

Theoretical studies on the epimerization of azlactone rings, a process crucial for dynamic kinetic resolutions, also shed light on the energy landscape. The formation of an enolate intermediate is key to racemization, and the activation barriers for this process can be computationally determined. acs.org These calculations show that base-derived catalysts are often necessary not only for the subsequent stereoselective reaction but also for lowering the energy barrier of the initial racemization step. acs.org

Table 1: Calculated Activation Energies for Model Oxazolone Hydrolysis Data derived from analogous systems for illustrative purposes.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| O-Protonated (Attack at C5) | B3LYP/6-31++G(d,p) | 15.8 | nih.gov |

| N-Protonated (Attack at C2) | B3LYP/6-31++G(d,p) | 24.5 | nih.gov |

Computational Approaches to Enzyme Design and Catalysis

Computational chemistry has become an indispensable tool in the field of biocatalysis, enabling the design of novel enzymes and the optimization of existing ones. For reactions involving oxazolone substrates, computational approaches are used to model how enzymes can achieve high rates and selectivities, particularly for challenging transformations like enantioselective hydrolysis. By simulating the interactions between an oxazolone substrate and an enzyme's active site, researchers can predict which catalyst variants will be most effective, guiding rational protein engineering efforts.

A key area of investigation is the dynamic kinetic resolution (DKR) of racemic oxazolones. acs.org This process combines rapid, enzyme-catalyzed racemization of the starting material with a stereoselective ring-opening reaction, theoretically allowing for a 100% yield of a single enantiomer product. Computational models can help elucidate the mechanism of both the racemization and the kinetic resolution steps, providing insights into the structural features of the catalyst that govern enantioselectivity. acs.org

Modeling of Enantioselective Hydrolysis of Oxazolone Substrates

The enantioselective hydrolysis of oxazolones to produce optically pure α-amino acids is a highly valuable transformation. Modeling this process computationally involves understanding how a chiral catalyst, such as an enzyme or a peptide, preferentially binds and reacts with one enantiomer of the oxazolone over the other.

Studies on peptide-catalyzed DKR of oxazolones provide a clear example. acs.org In these systems, a short peptide acts as a catalyst for the methanolytic ring-opening. The process relies on the acidic proton at the C4 position of the oxazolone, which allows for facile epimerization through an aromatic oxazole (B20620) enol intermediate. acs.org The chiral peptide catalyst then establishes a scenario where the distribution of the final product enantiomers is determined by the difference in the diastereomeric transition state energies. Computational modeling, in conjunction with techniques like high-field NOESY analysis, can be used to determine the solution-phase structure of the peptide catalyst and propose a plausible model for how it selectively interacts with one of the oxazolone enantiomers to achieve high enantioinduction. acs.org

Substrate-Enzyme Interaction Analysis for Reaction Optimization (e.g., Molecular Docking studies related to reactivity)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (substrate) when bound to a receptor (enzyme active site). It is widely used to analyze and optimize substrate-enzyme interactions. For oxazolone derivatives, docking studies have been performed to understand their activity as enzyme inhibitors, which provides a proxy for understanding the reactive binding modes that could be exploited for catalysis. nih.gov

In a typical docking analysis, the oxazolone molecule is placed into the three-dimensional structure of the enzyme's active site. A scoring function is then used to calculate the binding energy, with more negative scores indicating a stronger interaction. nih.gov These studies can reveal key non-covalent interactions, such as hydrogen bonds and π-π stacking, between the oxazolone and specific amino acid residues. nih.govnih.gov For example, docking studies of benzylidene oxazolones with human acetylcholinesterase (hAChE) revealed that the benzylidene group interacts with residues in the catalytic anionic subsite, providing a rationale for the observed inhibitory activity. nih.gov

By identifying these critical interactions, researchers can computationally predict how modifications to either the substrate (e.g., changing substituents on the benzyl group) or the enzyme (e.g., site-directed mutagenesis of active site residues) would affect binding and, consequently, reactivity. This in silico screening process significantly accelerates the optimization of enzyme-catalyzed reactions.

Table 2: Example Molecular Docking Results for an Oxazolone Derivative with an Enzyme Target Data derived from analogous systems for illustrative purposes.

| Compound | Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | -11.5 | Tyr72, Asp74, Tyr124, Trp286, Tyr341 | nih.gov |

| Substituted Oxadiazole | Alkaline Phosphatase | -7.90 | Asp42, Arg117, His328, His439 | nih.gov |

Delocalized π-Electron Systems and Electron Transmission Effects

The chemical reactivity of this compound is intrinsically linked to its electronic structure, particularly the delocalized π-electron system that extends across the molecule. The oxazole ring contains a sextet of π-electrons, but computational and experimental evidence suggests that the delocalization is incomplete, resulting in relatively low aromatic character. biointerfaceresearch.com This electronic feature makes the ring susceptible to opening, a tendency that dominates its chemistry. biointerfaceresearch.com

The π-system involves the C=N and C=C double bonds of the ring, the exocyclic C=C double bond of the hydroxymethylene group, and the π-electrons of the C2-benzyl group. Frontier molecular orbital (FMO) analysis via DFT calculations on similar oxazol-5-ones shows that the highest occupied molecular orbital (HOMO) is typically distributed over the entire molecule, while the lowest unoccupied molecular orbital (LUMO) is often concentrated on the oxazol-5-one moiety. dergipark.org.tr The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. dergipark.org.tr

Electron transmission effects describe how the electronic influence of a substituent group is transmitted through the molecular framework to the reactive center. In the case of this compound, substituents on the benzyl ring can significantly alter the electron density at the C5 carbonyl carbon, which is a primary site for nucleophilic attack. Kinetic studies on related 4-benzylidene-2-phenyloxazol-5-ones have shown that electron-donating groups on the C2-phenyl ring decrease the rate of the ring-opening reaction. researchgate.net This is because these groups increase electron density throughout the π-system, reducing the electrophilicity of the C5 carbon and making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to enhance reactivity. This transmission of electronic effects through the delocalized π-system is a critical factor in modulating the chemical behavior of the molecule.

Applications and Synthetic Utility of 2 Benzyl 4 Hydroxymethylene 5 Oxazolone As a Chemical Synthon

Role in the Synthesis of Amino Acids and Peptides

The oxazolone (B7731731) core is a cornerstone in the synthesis of amino acids and the assembly of peptide chains. Its ability to undergo ring-opening reactions and participate in coupling methodologies has been extensively explored and refined.

Oxazolones, particularly 5(4H)-oxazolones, are well-established precursors for the synthesis of α-amino acids and their derivatives. biointerfaceresearch.comsphinxsai.com The fundamental synthetic strategy involves the nucleophilic opening of the oxazolone ring. researchgate.net This process typically involves the attack of a nucleophile at the C-5 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond (C5-O1). Hydrolysis of the resulting intermediate yields the α-amino acid.

The 4-hydroxymethylene group in 2-benzyl-4-hydroxymethylene-5-oxazolone introduces additional synthetic possibilities, allowing for the creation of α,β-dehydro-α-amino acids, which are valuable components in peptide chemistry. The general reactivity of the oxazolone ring makes it a key intermediate for producing these important biomolecules. sphinxsai.com

| Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Water (Hydrolysis) | Ring Opening | α-Amino Acid | researchgate.net |

| Alcohol (Alcoholysis) | Ring Opening | α-Amino Acid Ester | sphinxsai.com |

| Amine (Aminolysis) | Ring Opening | α-Amino Acid Amide | sphinxsai.com |

A significant application of oxazolone chemistry in peptide synthesis is the "azirine/oxazolone method". This powerful technique is particularly useful for incorporating sterically demanding α,α-disubstituted α-amino acids into peptide chains. The methodology uses 2,2-disubstituted 2H-azirin-3-amines as synthons for these unique amino acids.

The core of the method involves the reaction of an N-protected amino acid or peptide acid with the 2H-azirin-3-amine. This reaction proceeds without the need for external coupling reagents and forms a peptide amide via an oxazolone intermediate. The terminal amide bond of the newly formed peptide can then be selectively hydrolyzed under mild acidic conditions to yield the extended peptide acid, ready for the next coupling step. This method has proven to be a superior protocol for introducing units like α-aminoisobutyric acid (Aib) into peptaibols, a class of antimicrobial peptides.

Building Block for Complex Heterocyclic Systems

The electrophilic nature of the carbons and the susceptibility of the ring to nucleophilic attack make this compound an excellent starting material for ring-transformation reactions, leading to a variety of other heterocyclic scaffolds.

While the primary utility of this compound is as a precursor that undergoes ring-opening or ring-transformation, its structure contains functionalities that could potentially lead to fused systems. The exocyclic double bond and the hydroxymethylene group at the C-4 position could theoretically participate in cycloaddition or condensation reactions with appropriate bifunctional reagents. However, the synthesis of fused oxazole (B20620) structures directly from this specific synthon is not extensively detailed in the reviewed literature. The more common pathway involves the synthesis of substituted, non-fused oxazoles from various precursors. beilstein-journals.org

The oxazolone ring can be readily converted into imidazolone (B8795221) derivatives. This transformation is typically achieved by reacting the oxazolone with a primary amine or ammonia. The reaction proceeds via a nucleophilic attack of the amine on the C-5 carbonyl, leading to ring opening, followed by intramolecular cyclization and dehydration, where the nitrogen from the amine displaces the ring's oxygen atom (O1). This provides a straightforward route to 4-benzylidene-imidazolin-5-ones, which are themselves scaffolds of significant interest in medicinal chemistry. sphinxsai.comresearchgate.net

| Oxazolone Reactant | Reagent | Product | Key Transformation |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imidazolone Derivative | Ring oxygen replaced by nitrogen |

The versatile oxazolone ring serves as a synthon for various other five- and six-membered heterocycles. The reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with hydrazine (B178648) derivatives is a common method for synthesizing 1,2,4-triazine (B1199460) derivatives. nih.gov For instance, treatment of an oxazolone with phenylhydrazine (B124118) in acetic acid leads to the formation of a 1,2,4-triazin-6(5H)-one. nih.gov

Furthermore, the oxazolone scaffold can be utilized to construct oxadiazole rings. While the specific pathways can vary, they generally involve reactions with reagents that can provide the necessary nitrogen and oxygen atoms to form the new heterocyclic ring, often involving ring-opening of the oxazolone followed by recyclization.

Intermediate in the Development of Chemical Probes and Specialized Organic Molecules

The unique combination of a reactive heterocyclic core and a conjugated electronic system makes this compound a highly valuable intermediate in the synthesis of sophisticated chemical probes and functional organic molecules. Its utility in this area is primarily based on its potential as a modifiable fluorophore and as a reactive scaffold for covalent conjugation to other molecules.

The extended π-system spanning the benzyl (B1604629) group, the oxazolone ring, and the exocyclic double bond forms a natural chromophore. The fluorescence properties of such systems can be finely tuned by chemical modification. For instance, replacing the hydroxyl of the hydroxymethylene group with various electron-donating or electron-withdrawing groups can alter the absorption and emission wavelengths. This principle allows for the rational design of fluorescent probes with specific spectral properties tailored for applications in bioimaging and sensing. Research on analogous 4-arylidene-5(4H)-oxazolones has demonstrated that these cores can exhibit significant fluorescence, particularly when their non-radiative decay pathways are suppressed, for example, through coordination to a metal center or incorporation into a rigidified structure.

Furthermore, the oxazolone ring itself serves as a convenient handle for bioconjugation. The electrophilic carbonyl group is susceptible to nucleophilic attack by amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. This reaction results in a covalent bond, effectively tethering the oxazolone-based fluorophore to a biomolecule of interest. This strategy has been successfully employed to create fluorescently labeled peptides and proteins for studying biological processes, such as protein-protein interactions and cellular localization.

The combination of these features allows this compound to be a foundational building block for a range of specialized molecules. By reacting it with molecules bearing targeting moieties (e.g., specific enzyme substrates, receptor ligands), it is possible to create activity-based probes or affinity labels that report on the presence or activity of a biological target through a fluorescent signal.

The table below summarizes the potential applications of the oxazolone as an intermediate for specialized molecules.

| Application Area | Role of Oxazolone | Principle of Operation | Example Product |

| Fluorescent Labeling | Fluorophore precursor | Covalent attachment to biomolecules (e.g., peptides, proteins) via ring-opening reaction with an amine. | Fluorescently-tagged peptide for confocal microscopy. |

| Chemical Sensing | Signal-reporting unit | Modification of the hydroxymethylene group with a receptor that changes the molecule's fluorescence upon binding an analyte. | Turn-on fluorescent sensor for metal ions. |

| Activity-Based Probes | Reactive scaffold and reporter | The oxazolone is part of a molecule designed to react covalently with the active site of a specific enzyme, leading to a change in fluorescence. | Covalent fluorescent inhibitor for enzyme activity studies. |

| Functional Materials | Monomer for polymerization | Incorporation into a polymer backbone to create materials with specific optical or electronic properties. | Electroluminescent polymer for organic electronics. |

Future Research Directions

Exploration of Novel Synthetic Pathways

The classical Erlenmeyer-Plöchl synthesis remains a foundational method for producing oxazolone (B7731731) derivatives. biointerfaceresearch.comsci-hub.se However, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 2-benzyl-4-hydroxymethylene-5-oxazolone and its analogs.

Key areas for future investigation include:

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future studies could explore mechanochemical approaches, which involve the grinding of solid reactants, thereby eliminating the need for bulk solvents. researchgate.netnih.gov Additionally, microwave-assisted synthesis presents a promising avenue for accelerating reaction times and improving energy efficiency compared to conventional heating methods. crpsonline.com The use of reusable catalysts, such as solid-supported acids or bases, could also contribute to greener synthetic protocols. biointerfaceresearch.com

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research could investigate the potential of specific enzymes to catalyze the formation of the oxazolone ring, offering a highly specific and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry Synthesis: Continuous flow chemistry provides numerous advantages over batch processing, including enhanced safety, improved reproducibility, and facile scalability. The development of a continuous flow process for the synthesis of this compound could enable more efficient and controlled production, which is particularly relevant for potential industrial applications. unimi.it

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient. nih.govmdpi.com Designing novel MCRs that lead to the formation of this compound or its immediate precursors could significantly streamline the synthetic process. researchgate.net

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the general mechanism of the Erlenmeyer-Plöchl reaction is understood, detailed mechanistic studies on the formation of this compound are still warranted.

Future research in this area should focus on:

Kinetic Studies: Detailed kinetic analysis of the reaction pathways leading to this compound can provide valuable insights into the rate-determining steps and the influence of various reaction parameters, such as catalyst, solvent, and temperature. researchgate.netresearchgate.net Such studies can inform efforts to optimize reaction conditions for improved yields and reduced reaction times.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction mechanism at a molecular level. researchgate.net These studies can elucidate the structures of transition states and intermediates, providing a deeper understanding of the reaction energetics and selectivity.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanistic steps. This powerful technique could be applied to unravel the finer details of the formation of this compound.

Development of New Derivatization Strategies

The reactivity of the oxazolone ring and its substituents provides ample opportunities for the synthesis of a wide array of derivatives with potentially novel properties. ajrconline.orgsphinxsai.com Future research should systematically explore the derivatization of this compound to create a library of new compounds.

Promising derivatization strategies for future exploration include:

Ring-Opening Reactions: The oxazolone ring is susceptible to nucleophilic attack, leading to ring-opened products. researchgate.netresearchgate.net A systematic investigation of the reactions of this compound with a diverse range of nucleophiles (e.g., amines, alcohols, thiols) could yield novel amides, esters, and thioesters with potential applications in medicinal chemistry and materials science.

Modifications of the Hydroxymethylene Group: The hydroxymethylene group at the 4-position is a key functional handle for further chemical transformations. Future work could focus on the esterification, etherification, or replacement of this group to introduce new functionalities and modulate the compound's properties.

Reactions at the Exocyclic Double Bond: The exocyclic double bond in the 4-position can participate in various addition reactions, such as Michael additions and cycloadditions. ajrconline.org Exploring these reactions could lead to the synthesis of more complex heterocyclic systems with unique three-dimensional structures.

Polymerization: The oxazolone moiety can potentially be used as a monomer for ring-opening polymerization, leading to the formation of novel functional polymers. beilstein-journals.org Investigating the polymerization behavior of this compound could open up new avenues in polymer chemistry.

Integration into Emerging Fields of Organic Synthesis and Material Science

The unique chemical and physical properties of oxazolones suggest that this compound and its derivatives could find applications in several emerging fields.

Future research should aim to integrate this compound into:

Fluorescent Probe Development: Many oxazolone derivatives exhibit interesting photophysical properties, including fluorescence. researchgate.netnih.gov Future studies could explore the potential of this compound and its derivatives as fluorescent probes for sensing and imaging applications. By judiciously modifying the molecular structure, it may be possible to develop probes that are sensitive to specific analytes or environmental conditions.

Photochromic and Photoswitchable Materials: The extended π-system in some oxazolone derivatives can be engineered to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. researchgate.net Investigating the photochromic potential of this compound derivatives could lead to the development of novel photoswitchable materials for applications in optical data storage and smart materials.

Functional Polymers and Materials: As mentioned, the polymerization of this compound could lead to new polymers with tailored properties. These materials could find applications in areas such as drug delivery, biocompatible coatings, and advanced functional materials.

Click Chemistry: The versatile reactivity of the oxazolone ring could potentially be harnessed in "click" chemistry reactions, which are known for their high efficiency and selectivity. Exploring the utility of this compound as a building block in click chemistry could expand its synthetic utility and facilitate the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Benzyl-4-hydroxymethylene-5-oxazolone in academic laboratories?

- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, oxazolone derivatives are often prepared via condensation of benzoylated amino acids with aldehydes or ketones. A reflux step in ethanol (70–95%) with NaOH is commonly used to facilitate cyclization, followed by acidification to precipitate the product (e.g., pH 2 with HCl). Recrystallization from hot ethanol or benzene yields purified crystals, as described in procedures for analogous compounds like (Z)-2-Phenyl-4-(2-naphthylidene)-5-oxazolone (66–86% yield) . For moisture-sensitive steps, anhydrous solvents like phosphorus oxychloride (POCl₃) are employed to ensure reaction efficiency .

Q. How is this compound characterized to confirm its structure?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Chemical shifts for oxazolone rings (e.g., δ 7.2–8.5 ppm for aromatic protons) and hydroxymethylene groups (δ 4.0–5.5 ppm) are critical for structural confirmation .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 217.22 for C₁₂H₁₁NO₃) and fragmentation patterns help validate the molecular formula .

- Melting Point Analysis : Consistency with literature values (e.g., 144–145°C for similar oxazolones) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. For example:

- Impurity Removal : Recrystallization (e.g., using ethanol or benzene) improves purity, as seen in protocols yielding >85% purity .

- Tautomer Verification : Dynamic NMR experiments or computational modeling (e.g., DFT calculations) can distinguish between keto-enol tautomers common in hydroxymethylene derivatives .

- Cross-Validation : Compare data with structurally similar compounds, such as 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (m/z 217.22) .

Q. What strategies optimize the reactivity of this compound for derivatization?

- Methodological Answer : Reactivity can be modulated via:

- Substituent Effects : Electron-withdrawing groups (e.g., benzyl or naphthyl) enhance electrophilic character at the oxazolone carbonyl, facilitating nucleophilic attacks .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, as demonstrated in the synthesis of 5-aryloxazoles .

- Catalysis : Lewis acids like ZnCl₂ improve yields in cycloaddition reactions with dienophiles .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Hygroscopicity necessitates storage in sealed containers with desiccants, as degradation via hydrolysis is common in oxazolones .

- Temperature : Long-term stability is achieved at 4°C, while higher temperatures (e.g., 25°C) may accelerate decomposition, as observed in related sulfonamide derivatives .

Q. What advanced analytical methods assess the purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects trace impurities .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as applied to methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene) derivatives .

- Elemental Analysis : Validates C/H/N/O ratios within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.